molecular formula C13H14ClN3O B1419865 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine CAS No. 1204296-87-6

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine

Cat. No.: B1419865
CAS No.: 1204296-87-6
M. Wt: 263.72 g/mol
InChI Key: GONMIDHUUXZTIA-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by a 4-methoxybenzyl group attached to the pyrimidine core via an amine linkage. The pyrimidine ring is substituted with chlorine at position 4 and a methyl group at position 4.

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-7-12(14)17-13(16-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMIDHUUXZTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution on Chloropyrimidines

Method Overview:

The most prominent approach involves nucleophilic aromatic substitution of chlorinated pyrimidine intermediates with suitable amines or benzyl derivatives. This method leverages the reactivity of 2,4,6-trichloropyrimidine or 2,4-dichloropyrimidine as starting materials, which are selectively substituted at the desired positions.

Key Steps:

  • Preparation of 2,4,6-trichloropyrimidine : Commercially available or synthesized via chlorination of pyrimidine.
  • Selective substitution : Under controlled conditions, the chlorine atom at the 2-position is replaced by an amino group, often using ammonia or other amines, to yield 2-amino-4,6-dichloropyrimidine.
  • Substitution at the 6-position : The chlorine at the 6-position is then replaced with a methyl group, typically using methylating agents such as methyl iodide or dimethyl sulfate, under basic conditions.

Application to the Target Compound:

  • The 4-position chlorines are substituted with a 4-methoxybenzyl group via nucleophilic aromatic substitution, often using 4-methoxybenzylamine or its derivatives.
  • The process is optimized by controlling temperature, solvent, and molar ratios to favor mono- or di-substitution, depending on the desired substitution pattern.

Research Data:

  • The patent CN102161660A describes a method where 2-aminothiazole derivatives react with dichloropyrimidines under basic conditions to produce pyrimidine derivatives with high yields, indicating the viability of nucleophilic substitution strategies in pyrimidine functionalization.

Direct Amination and Alkylation of Pyrimidine Precursors

Method Overview:

Another approach involves direct amination of pyrimidine rings followed by alkylation to introduce the methoxybenzyl group.

Key Steps:

  • Amination of 2,4-dichloropyrimidine : Using ammonia or primary amines in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures (around 80–120°C).
  • Selective methylation : The amino group at the 2-position is methylated to form the methylpyrimidine core.
  • Introduction of the benzyl group : The 4-methoxybenzyl group is attached via nucleophilic substitution, often employing 4-methoxybenzyl chloride or 4-methoxybenzylamine under basic conditions.

Research Findings:

  • The patent US20060035913A1 details a method for synthesizing amino-substituted pyrimidines via reacting 2,4-dichloropyrimidine with alkali metal alkoxides, achieving high yields in environmentally friendly conditions.

Cyclization and Functionalization of Pyrimidine Derivatives

Method Overview:

This method involves constructing the pyrimidine ring via cyclization of suitable precursors, followed by functionalization at specific positions.

Key Steps:

Application to the Target:

  • The 4-methoxybenzyl group can be introduced via a Mannich-type reaction or via direct substitution with benzyl derivatives.

Research Data:

  • The patent CN102516182B describes a process for synthesizing 4-amino-6-alkoxypyrimidines by reacting chlorinated pyrimidines with alcohols and amines in polar solvents, emphasizing mild conditions and high purity.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Nucleophilic Substitution Chloropyrimidines, 4-methoxybenzylamine Base (e.g., K₂CO₃), solvents (DMF, acetonitrile) 0–100°C, reflux High yield, industrial scalability Possible regioselectivity issues
Direct Amination & Alkylation Dichloropyrimidines, methylating agents, benzyl chloride Ammonia, methyl iodide, base 80–120°C Versatile, straightforward Requires careful control of mono-substitution
Ring Cyclization & Functionalization β-dicarbonyls, amidines Acid or base catalysis Mild to moderate temperatures Precise control over substitution pattern Multi-step process

Research Findings and Technical Notes

  • The synthesis route outlined in patent CN102161660A emphasizes the use of readily available raw materials, mild reaction conditions, and high yields, making it suitable for industrial production.
  • The process described in patent US20060035913A highlights environmentally benign conditions, such as the use of polar aprotic solvents like acetone, and efficient precipitation techniques.
  • The method from CN102516182B involves mild conditions and high purity, employing alcohols and amines in reactions that are both cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of substituted pyrimidines

Scientific Research Applications

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the normal function of cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position) Key Structural Differences Biological Activity/Application Reference
4-Chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), 4-MeO-Benzyl (N) Reference compound Not explicitly reported; inferred from analogs -
4-Chloro-N-(4-fluorobenzyl)-N-methylpyrimidin-2-amine (Compound 23) Cl (4), CH₃ (6), 4-F-Benzyl (N) Fluorine substituent vs. methoxy Antitubercular activity (MIC: ~0.5 µg/mL)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-MeO-Benzyl (pyridazine core) Pyridazine core vs. pyrimidine FPR2-specific agonist (calcium mobilization in neutrophils)
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine Cl (4), CH₃ (6), 4-Cl-Benzyl (N) Chlorophenyl vs. methoxybenzyl Safety profile: Acute toxicity (GHS Category 3)
4-Chloro-6-methylpyrimidin-2-amine (Core structure) Cl (4), CH₃ (6), H (N) No benzyl substituent Molecular weight: 143.57 g/mol

Key Observations:

Substituent Electronic Effects: The 4-methoxybenzyl group in the target compound enhances electron density compared to 4-fluorobenzyl (Compound 23) or 4-chlorophenyl analogs. This may improve binding to hydrophobic pockets in biological targets .

Safety and Toxicity :

  • Chlorophenyl-substituted analogs () show higher acute toxicity (GHS Category 3) compared to methoxybenzyl derivatives, likely due to increased lipophilicity and bioaccumulation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Predicted) 4-Chloro-N-(4-fluorobenzyl)-N-methylpyrimidin-2-amine (Compound 23) 4-Chloro-6-methylpyrimidin-2-amine (Core)
Molecular Weight (g/mol) ~260 (estimated) 265.7 143.57
LogP (Lipophilicity) ~2.8 (estimated) 2.5–3.0 1.2
Solubility Low (hydrophobic substituent) Moderate in DMSO High in polar solvents
  • Key Insight : The 4-methoxybenzyl group increases lipophilicity (LogP ~2.8) compared to the core structure (LogP ~1.2), enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

Overview

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a chloro group, a methoxybenzyl moiety, and a methyl group, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
  • Chlorination : The introduction of the chloro group can be performed using phosphorus oxychloride (POCl₃).
  • Nucleophilic Substitution : The methoxybenzyl group is added via nucleophilic substitution with 4-methoxybenzyl chloride.
  • Methylation : Methyl iodide is used for introducing the methyl group under basic conditions.

Biological Activity

Research has identified several biological activities associated with this compound, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects against various cancer cell lines:

  • Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC₅₀ value of approximately 0.126 μM, indicating strong anticancer potential compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Selectivity : It displayed a nearly 20-fold selectivity for cancerous cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic index .
  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell metabolism or signaling pathways, leading to apoptosis and reduced metastatic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

  • Broad Spectrum Activity : Preliminary investigations suggest that this compound has activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under evaluation .
  • Potential Applications : Its use as an intermediate in synthesizing more complex antimicrobial agents is being explored, which could enhance its efficacy and specificity .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Metastasis : In vivo studies demonstrated that treatment with this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 cells. The treatment was administered over a period of 30 days, showcasing its potential as a therapeutic agent against metastatic disease .
  • Comparative Efficacy : In comparative studies against established drugs like TAE226, this compound showed superior inhibition of metastasis, further validating its potential as a lead candidate for drug development .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to growth and apoptosis.

Q & A

Q. What mechanistic insights can be gained from SAR studies of pyrimidine derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups : Chloro and methoxy substituents enhance metabolic stability but may reduce solubility.
  • Substituent positioning : 4-Methoxybenzyl groups improve selectivity for kinases vs. off-target receptors (e.g., GPCRs) .
  • Bioisosteres : Replace chlorine with trifluoromethyl to balance potency and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine
Reactant of Route 2
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4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine

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